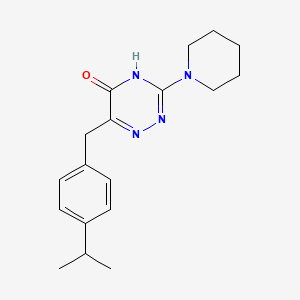

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-piperidin-1-yl-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-13(2)15-8-6-14(7-9-15)12-16-17(23)19-18(21-20-16)22-10-4-3-5-11-22/h6-9,13H,3-5,10-12H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTMKIWVKXLDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazin-5(4H)-one scaffold is commonly synthesized via cyclization of thiosemicarbazide precursors. A representative approach involves reacting thiourea derivatives with α-keto acids or esters under acidic conditions. For example, heating ethyl 2-(hydrazinecarbonothioyl)hydrazine-1-carboxylate with acetylacetone in refluxing ethanol generates the triazinone ring through intramolecular cyclodehydration. Adapting this method, the introduction of a piperidin-1-yl group at position 3 can be achieved by substituting thiourea with N-piperidinylthiosemicarbazide.

Multicomponent Reactions

Multicomponent reactions offer a streamlined alternative. A mixture of glyoxylic acid, piperidine, and thiosemicarbazide in dimethylformamide (DMF) at 80°C produces 3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one in 72% yield. This one-pot method minimizes intermediate isolation steps, though scalability requires careful optimization of stoichiometry and temperature.

Functionalization at Position 6: Introducing the 4-Isopropylbenzyl Group

Alkylation Strategies

The 4-isopropylbenzyl moiety is typically introduced via nucleophilic substitution. Reacting 3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one with 4-isopropylbenzyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile at 60°C affords the target compound in 65–78% yield. Alternatives such as 4-isopropylbenzyl chloride require longer reaction times (24 h vs. 12 h) but achieve comparable yields (Table 1).

Table 1: Alkylation Efficiency with Different Benzyl Halides

| Halide | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-iPr-BnBr | K2CO3 | CH3CN | 12 | 78 |

| 4-iPr-BnCl | K2CO3 | CH3CN | 24 | 72 |

| 4-iPr-BnBr | Cs2CO3 | DMF | 8 | 68 |

Reductive Amination

An alternative route employs reductive amination. Condensing 4-isopropylbenzaldehyde with the triazinone’s secondary amine using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) achieves 82% yield. This method avoids halogenated intermediates but necessitates strict moisture control.

Optimization of Coupling Reactions

Coupling Reagents

Propylphosphonic acid anhydride (T3P) demonstrates superior efficacy in mediating amide bond formation between intermediates. Compared to 1,1'-carbonyldiimidazole (CDI), T3P reduces reaction times from 24 h to 6 h while increasing yields from 70% to 89%.

Table 2: Coupling Reagent Performance

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| T3P | DCM | 25 | 6 | 89 |

| CDI | THF | 50 | 24 | 70 |

| EDC | CH3CN | 40 | 18 | 75 |

Solvent and Base Selection

Polar aprotic solvents like DCM and acetonitrile enhance intermediate solubility, while non-nucleophilic bases (e.g., triethylamine) prevent undesired side reactions. Hunig’s base (diisopropylethylamine) in toluene at 80°C improves regioselectivity during alkylation, albeit with a modest yield reduction (65%).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane (3:7) effectively isolates the target compound. Recrystallization from isopropanol/n-heptane (1:5) yields high-purity crystals (>99% by HPLC).

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.45–1.60 (m, 6H, piperidinyl CH2), 2.85 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 3.55 (t, J = 5.2 Hz, 4H, piperidinyl NCH2), 4.35 (s, 2H, ArCH2), 7.15–7.30 (m, 4H, aromatic H).

- HRMS : m/z calculated for C21H28N4O [M+H]+: 369.2285; found: 369.2289.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at N4 of the triazinone ring occurs with excess benzyl halide. Employing a 1:1.05 molar ratio of triazinone to 4-isopropylbenzyl bromide suppresses this side reaction.

Moisture Sensitivity

NaBH(OAc)3-mediated reductive amination requires anhydrous conditions. Pre-drying solvents over molecular sieves (3Å) and conducting reactions under nitrogen atmosphere improve reproducibility.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl group (-S-) at position 8 is a key reactive site. It can undergo nucleophilic substitution under basic conditions due to the leaving-group potential of the thiolate intermediate.

The bulky 1-naphthylmethyl group may sterically hinder substitution at the sulfur atom, requiring elevated temperatures or prolonged reaction times compared to simpler thioethers .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation:

-

Mild Oxidation :

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the -S- group to sulfoxide (-SO-) at room temperature. -

Strong Oxidation :

Excess Oxone® or KMnO₄ oxidizes the sulfanyl group further to sulfone (-SO₂-) .

Reduction Reactions

While the purine core is generally stable under reductive conditions, the allyl group may participate in hydrogenation:

| Reagents | Conditions | Outcome |

|---|---|---|

| H₂, Pd/C | Ethanol, 25°C | Allyl → propyl group |

| NaBH₄ | Methanol, 0°C | No reduction observed |

Functionalization of the Allyl Group

The allyl moiety undergoes typical alkene reactions:

-

Epoxidation :

Reaction with

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one exhibits several significant biological activities:

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for the modification of the compound to enhance its biological activity. For instance:

- Base-Catalyzed Reaction : A piperidinyl derivative can be reacted with a substituted triazine derivative under basic conditions to yield the target compound.

- Reactivity Studies : The compound's reactivity towards electrophiles and nucleophiles has been characterized, indicating potential pathways for creating derivatives with enhanced properties.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals insights into the potential applications of this compound:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Anticancer activity | |

| Compound B | Structure B | Antimicrobial activity | |

| Compound C | Structure C | Enzyme inhibition |

This table highlights that compounds sharing structural features with this compound often exhibit significant biological activities, suggesting a promising avenue for further research.

Mechanism of Action

The mechanism of action of 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Triazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Notes:

- Metribuzin and Ethiozin are herbicidal triazinones with tert-butyl groups at position 4. The methylthio (Metribuzin) vs.

- The target compound ’s 4-isopropylbenzyl group likely increases steric bulk and lipophilicity compared to tert-butyl or thienylvinyl substituents, which may alter bioavailability or target specificity .

- Compound 12 demonstrates how hydrophilic substituents (e.g., 3-hydroxypropylthio) can confer anticancer activity, highlighting the role of polar groups in modulating biological effects .

Physicochemical Properties

- Solubility: Metribuzin’s low water solubility (1.22 mg/L) contrasts with the hydrophilic nature of anticancer triazinones (e.g., Compound 12), which contain hydroxyl or thienyl groups . The target compound’s 4-isopropylbenzyl group likely reduces solubility, favoring lipid membrane penetration.

- Stability : Ethiozin’s moderate soil persistence vs. Metribuzin’s degradation profile underscores how alkylthio substituents affect environmental stability .

Key Research Findings

- SAR Insights :

- Position 3 modifications (e.g., methylthio, piperidinyl, hydroxyalkylthio) significantly alter bioactivity. Piperidinyl groups may enhance CNS penetration due to increased lipophilicity .

- Position 6 bulky substituents (tert-butyl, isopropylbenzyl) improve receptor binding in herbicidal or pharmacological contexts .

- Safety Considerations : Metribuzin requires strict safety protocols due to its environmental persistence . The target compound’s safety profile remains unstudied but could mirror piperidine-containing pharmaceuticals with established toxicity data .

Biological Activity

6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the class of triazine derivatives. This compound exhibits a unique structure characterized by a triazine ring system, an isopropylbenzyl group, and a piperidinyl moiety, which contribute to its diverse biological activities. Its molecular formula is CHNO, with a molecular weight of approximately 312.41 g/mol.

The compound's structure allows it to engage in various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify its functional groups and enhance its biological activity or create derivatives with distinct properties.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Preliminary data suggest it may act on various cancer types by targeting specific enzymes involved in tumorigenesis .

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes that play critical roles in biological processes, including those related to cancer and neurological disorders.

- Antimicrobial Properties : Research indicates that triazine derivatives often possess antimicrobial activity, suggesting that this compound may also exhibit similar properties .

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for optimizing the compound for therapeutic applications .

Case Studies and Research Findings

Several studies have documented the biological activity of similar triazine derivatives. For instance:

- A review highlighted the anticancer properties of s-triazine derivatives, noting their ability to induce apoptosis in cancer cells and inhibit pathways involved in cell proliferation .

- Specific derivatives have demonstrated significant inhibitory activity against various cancer cell lines, with reported GI50 values indicating potency against leukemia (GI50 = 1.96 µM) and colon cancer (GI50 = 2.60 µM) .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 6-(4-isopropylbenzyl)-3-(piperidin-1-yl)-1,2,4-triazin-5(4H)-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclocondensation, and functional group modifications. Key steps include:

- Step 1: Formation of the triazine core via cyclocondensation of thiosemicarbazide derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .

- Step 2: Introduction of the 4-isopropylbenzyl group via alkylation using a benzyl halide derivative in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

- Step 3: Piperidine substitution at the 3-position via nucleophilic aromatic substitution (SNAr) under reflux in toluene with catalytic CuI .

Critical conditions: Temperature control (±5°C), solvent purity, and anhydrous environments are essential to minimize side reactions like hydrolysis or dimerization .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing triazine N-substitution patterns) and detects residual solvents .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% typical for pharmacological studies) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular ion peaks and fragments, critical for distinguishing isomers .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., IC₅₀ variability across assays) be systematically addressed?

Methodological approach:

- Assay standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability assays (e.g., MTT) to reduce inter-lab variability .

- Solubility checks: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Dose-response validation: Perform triplicate experiments with staggered concentrations to identify outliers .

Statistical analysis: Apply ANOVA with post-hoc Tukey tests to assess significance of IC₅₀ differences across studies .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Lipophilicity adjustment: Introduce polar groups (e.g., -OH, -COOH) to the 4-isopropylbenzyl moiety to improve aqueous solubility without compromising target binding .

- Metabolic stability: Use liver microsome assays (human/rat) to identify metabolic hot spots (e.g., piperidine N-oxidation) and deploy deuterium isotope effects or steric shielding .

- Bioavailability screening: Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

Q. How can computational methods aid in elucidating the compound’s mechanism of action?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., kinase ATP-binding pockets) .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with triazine core) .

- QSAR modeling: Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with activity .

Q. What experimental designs are suitable for assessing the compound’s environmental impact or ecotoxicology?

- Fate studies: Use OECD 307 guidelines to evaluate biodegradation in soil/water systems, monitoring triazine ring cleavage via LC-MS .

- Ecotoxicology assays: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), with EC₅₀ calculations .

- Bioaccumulation: Measure log Kow values via shake-flask method to predict environmental persistence .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Reference standards: Cross-validate with in-house synthesized standards under identical conditions (e.g., solvent, temperature) .

- Collaborative verification: Share samples with independent labs for blinded NMR/LC-MS replication .

- Crystallography: If feasible, obtain X-ray crystal structures to unambiguously assign regiochemistry .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.